![molecular formula C12H19NO3S B1592026 (R)-2-Methylpyrrolidine tosylate CAS No. 204387-55-3](/img/structure/B1592026.png)
(R)-2-Methylpyrrolidine tosylate
Overview
Description
Tosylates are organic compounds that contain a sulfonate functional group. They are often used as intermediates in organic synthesis . They are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen .
Synthesis Analysis
Tosylates can be synthesized from alcohols using para-toluene sulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl) . An example of a reaction involving a tosylate is the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .Molecular Structure Analysis
The molecular structure of tosylates generally includes a sulfonate group attached to a carbon chain. The exact structure would depend on the specific tosylate compound .Chemical Reactions Analysis
Tosylates are excellent leaving groups in nucleophilic substitution reactions . They can be displaced by a variety of nucleophiles, leading to the formation of new compounds .Scientific Research Applications
Crystal Structure Analysis
Research on (R)-2-Methylpyrrolidine Tosylate has included the determination of its crystal structure. Gupta et al. (1995) analyzed the crystal structure of R(−)-1-tosyl-2-methylpyrrolidine, revealing details about its space group, cell parameters, and molecular arrangement, including the pyrrolidine ring and sulfur atom coordination (Gupta et al., 1995).
Chemical Synthesis and Reactions
This compound is also significant in synthetic chemistry. Ōishi et al. (1972) reported the synthesis of N-methyl-N-tosylpyrrolidinium perchlorate as a stable, crystalline salt used for selective tosylation of amino-groups (Ōishi et al., 1972). Zhao et al. (2006) described an efficient synthesis method for (R)-2-methylpyrrolidine, highlighting its practicality and high yield (Zhao et al., 2006). Hao (2007) synthesized (R)-2-Methylpyrrolidine from (R)-2-(tritylamino)-propionaldehyde, demonstrating its application in organic synthesis (Hao, 2007).
Catalysis and Cycloadditions
The compound plays a role in catalytic processes and cycloaddition reactions. Wang et al. (2015) developed Rh(II)-catalyzed formal [3+2] and [3+3] cycloadditions with 1-tosyl 1,2,3-triazoles, facilitating the synthesis of aminopyrroles and dihydropyrazines (Wang et al., 2015).
Pharmacological Profiles
In the realm of pharmacology, research has explored the compound’s derivatives. Ogawa et al. (2002) examined the pharmacology of a novel 5-HT2A receptor antagonist derived from 1-methylpyrrolidine, highlighting its potent and competitive activity (Ogawa et al., 2002).
Enantiomeric Resolution
The compound's role in enantiomeric resolution has been studied. Sakurai et al. (2006) investigated the molecular mechanism of dielectrically controlled resolution of (RS)-2-methylpyrrolidine by (R,R)-tartaric acid, demonstrating its potential in stereochemistry (Sakurai et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methylbenzenesulfonic acid;(2R)-2-methylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-3-2-4-6-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3/t;5-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYDRZKLQBDQTN-QDXATWJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609435 | |
Record name | 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
204387-55-3 | |
Record name | 4-Methylbenzene-1-sulfonic acid--(2R)-2-methylpyrrolidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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